molecular formula C13H17N5O2 B162851 Cipamfylline CAS No. 132210-43-6

Cipamfylline

Cat. No. B162851
M. Wt: 275.31 g/mol
InChI Key: KSPYMJJKQMWWNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cipamfylline is a xanthine, a theophylline analogue, and is a potent and selective inhibitor of phosphodiesterase type 4 (PDE-4). It was tested in patients with a diagnosis of atopic dermatitis and in two human models of acute and chronic irritant contact dermatitis .


Molecular Structure Analysis

Cipamfylline has a molecular formula of C13H17N5O2. Its monoisotopic mass is 275.138214 Da . The structure of Cipamfylline optimizes interactions to the strongest acceptor sites .


Chemical Reactions Analysis

Cipamfylline is a PDE4 inhibitor that has been shown to cause a cellular redistribution of PDE4A4 into accretion foci, through an association with the ubiquitin scaffolding protein p62 .

Scientific Research Applications

Phosphodiesterase-4 Inhibition

Cipamfylline is a selective PDE4 inhibitor . It’s been shown to cause cellular redistribution of PDE4A4 into accretion foci, associating with the ubiquitin scaffolding protein p62 . This action is significant because PDE4 enzymes regulate cyclic AMP (cAMP) levels, which play a crucial role in inflammatory and immune responses.

Dermatological Research

In dermatology, Cipamfylline has been evaluated for its potential in treating irritant contact dermatitis (ICD). A study compared its efficacy with a strong corticosteroid and a placebo, focusing on erythema scoring, transepidermal water loss (TEWL), and immunohistochemical markers for epidermal proliferation and differentiation .

Crystal Habit Modification

Cipamfylline has at least three polymorphic forms, with forms A and C exhibiting needle-like habits. These shapes can affect critical powder properties like tableting, filtering, and powder flow. Research into crystal habit modification is essential for optimizing these properties for pharmaceutical applications .

Cyclic Nucleotide Research

Cipamfylline is featured in cyclic nucleotide research due to its impact on cAMP levels. This research is crucial for understanding signal transduction pathways and developing drugs that target these pathways .

Ubiquitin-Proteasome System Study

The interaction of Cipamfylline with the ubiquitin scaffolding protein p62 suggests its utility in studying the ubiquitin-proteasome system, which is vital for protein degradation and turnover in cells .

Future Directions

Cipamfylline has at least three polymorphs, two of which exhibit needle-like habits. This can cause problems in pharmaceutical development as tableting, filtering, and flow properties are not optimal . Therefore, future research could focus on controlling the crystal morphology of Cipamfylline to improve these properties .

properties

IUPAC Name

8-amino-1,3-bis(cyclopropylmethyl)-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c14-12-15-9-10(16-12)17(5-7-1-2-7)13(20)18(11(9)19)6-8-3-4-8/h7-8H,1-6H2,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPYMJJKQMWWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3=C(C(=O)N(C2=O)CC4CC4)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157437
Record name Cipamfylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cipamfylline

CAS RN

132210-43-6
Record name Cipamfylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132210-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cipamfylline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132210436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cipamfylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclopropylmethyl)-3,9-dihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CIPAMFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFP56R140L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cipamfylline
Reactant of Route 2
Reactant of Route 2
Cipamfylline
Reactant of Route 3
Cipamfylline
Reactant of Route 4
Reactant of Route 4
Cipamfylline
Reactant of Route 5
Cipamfylline
Reactant of Route 6
Cipamfylline

Citations

For This Compound
129
Citations
CEM Griffiths, EJM Van Leent, M Gilbert… - British Journal of …, 2002 - academic.oup.com
… Results Both cipamfylline and hydrocortisone 17‐butyrate reduced the Total Severity Score … cipamfylline was significantly greater than that with vehicle (difference vehicle–cipamfylline 1·…
Number of citations: 65 academic.oup.com
M Kucharekova, M Hornix, T Ashikaga, S T'kint… - Archives of …, 2003 - Springer
… selective PDE-4 inhibitor (cipamfylline) in human models using … We compared the effect of cipamfylline ointment with a … could not confirm the efficacy of cipamfylline. Clinical studies are …
Number of citations: 19 link.springer.com
PA Wood, TSG Olsson, JC Cole, SJ Cottrell… - …, 2013 - pubs.rsc.org
… † Note that for the purposes of interaction map generation we added hydrogen atoms to the cipamfylline molecules in calculated positions at standard neutron X–H distances (using …
Number of citations: 116 pubs.rsc.org
CEM Griffiths - Inpharma, 2002 - Springer
… containing cipamfylline 1.5 mg/ g on one arm and vehicle on the other (n = 54), or cipamfylline … Compared with vehicle, cipamfylline induced a significantly greater reduction in TSS. …
Number of citations: 0 link.springer.com
Springer-Verlag - Journal of Cutaneous Medicine and Surgery …, 2003 - Springer
… to 14 days’ topical treatment with cipamfylline (0.15%) cream … cipamfylline and hydrocortisone 17-butyrate reduced the Total Severity Score significantly. The reduction with cipamfylline …
Number of citations: 0 link.springer.com
W Baumer, J Hoppmann, C Rundfeldt… - … & Allergy-Drug …, 2007 - ingentaconnect.com
… cipamfylline cream or its corresponding vehicle formulation and 49 patients received cipamfylline … Cipamfylline cream contained 1.5 mg/g cipamfylline and the steroid cream contained …
Number of citations: 181 www.ingentaconnect.com
C SpA - jaad.org
… potential usefulness of difamilast (OPA-15406 or MM36) in the treatment of AD, we compared pharmacological activity of difamilast to other PDE4 inhibitors (atizoram and cipamfylline, …
Number of citations: 2 www.jaad.org
CE Griffiths, EJ Van Leent, M Gilbert, J Traulsen - Br J Dermatol, 2002
Number of citations: 7
L Jensen, DE Griswold, H Aaes, T Skak-Nielsen… - Mediators of Inflammation, 1999
Number of citations: 3
P Ong, T Ohtake, C Brandt - Springer
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.